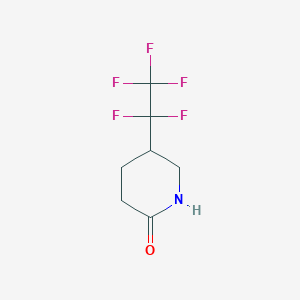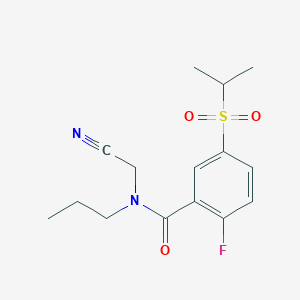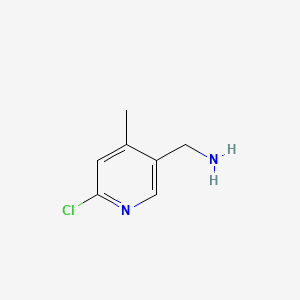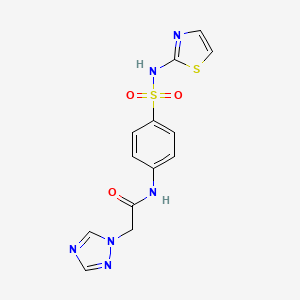
N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a derivative of acetamide with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and evaluated for their biological activities. For instance, a related compound with a thiazol-2-yl acetamide moiety was synthesized and characterized, indicating the relevance of such structures in chemical research . Another study synthesized benzothiazole derivatives, which share a common heterocyclic motif with the compound , and evaluated their antitumor activities . These studies suggest that the compound of interest may also possess significant biological properties worth investigating.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acetylation and subsequent reactions with heterocyclic derivatives . The synthesis of the thiazol-2-yl acetamide derivative was achieved using techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction, which are standard methods for characterizing newly synthesized compounds . These methods could potentially be applied to synthesize and confirm the structure of N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using X-ray diffraction, revealing crystallization in specific space groups and providing detailed unit cell dimensions . Theoretical computations, including density functional theory (DFT), are used to predict electronic properties and molecular geometry, which are crucial for understanding the behavior and reactivity of the compound .
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from studies on their chemical activity descriptors, such as frontier molecular orbitals (FMOs), hardness, softness, and electrophilicity . These properties help predict how the compound might interact with other molecules, such as DNA bases, indicating potential sites for charge transfer and reactivity . The antitumor activity evaluation of benzothiazole derivatives also involves chemical reactions with cellular components, leading to potential anticancer effects .
Physical and Chemical Properties Analysis
Physical and chemical properties, including thermodynamic properties at different temperatures, can be calculated for compounds like N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide . These properties are essential for understanding the stability and suitability of the compound for further development as a pharmacological agent. The antitumor activity of related compounds also provides insights into the chemical properties that contribute to their biological efficacy .
科学的研究の応用
Antimicrobial and Antifungal Applications
Antimicrobial Activity
Research has shown that certain derivatives of N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide exhibit significant antimicrobial activity. For instance, a series of thiazolidin-4-one derivatives, structurally related to this compound, demonstrated potential as antimicrobial agents against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).
Evaluation Against Plant Pathogens
Additionally, phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives, related to the compound , showed promising results against plant fungi like Gibberella zeae, Phytophthora infestans, and Paralepetopsis sasakii, as well as bacterial pathogens such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri (Liao et al., 2017).
Anticancer Potential
- Antitumor Activities: Studies on 5-methyl-4-phenyl thiazole derivatives, structurally similar to the target compound, have shown promising antitumor activities. These derivatives were tested against human lung adenocarcinoma cells and mouse embryoblast cell lines, demonstrating selective cytotoxicity. Certain compounds like 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide exhibited high selectivity and significant apoptosis in tested cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Other Biological Activities
- Diverse Biological Properties: The synthesis of compounds containing the 1,2,4-triazole ring system, including those with structures related to the target compound, has garnered interest due to a wide range of biological activities. These activities include antibacterial, antifungal, antitubercular, antiviral, antitumor, anticonvulsant, and antidepressant effects. Such versatility highlights the potential of these compounds in various therapeutic applications (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
特性
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3S2/c20-12(7-19-9-14-8-16-19)17-10-1-3-11(4-2-10)24(21,22)18-13-15-5-6-23-13/h1-6,8-9H,7H2,(H,15,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNFTSLQBDEFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC=N2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

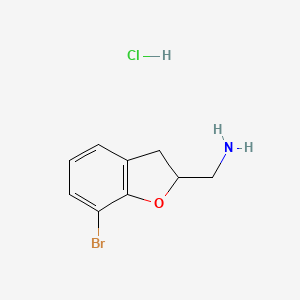
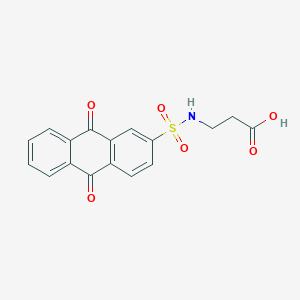
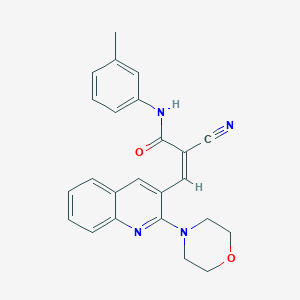
![[4-Hydroxy-4-[3-(trifluoromethoxy)phenyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B3000668.png)
![3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B3000669.png)
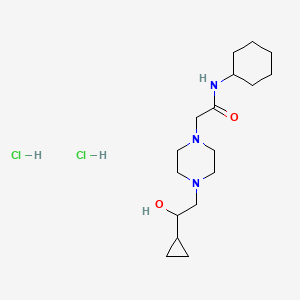
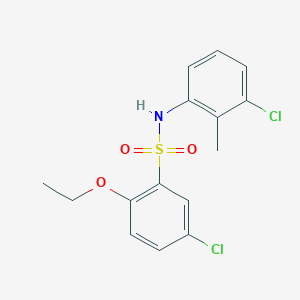

![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B3000679.png)
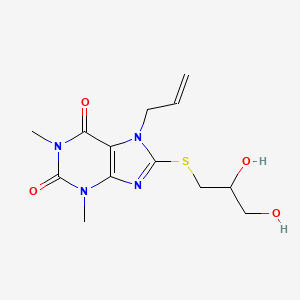
![3-Methoxy-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B3000683.png)
